1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Research on amino-alkyl-cyclohexanol NMDA receptor pharmacology requires structurally diverse, high-purity tool compounds. Sourcing analogs with precise regioisomerism is often a supply bottleneck. This 2,5-dimethylphenyl derivative, with its tertiary alcohol topology, directly addresses this need. - Differentiated Scaffold: 1-position tertiary alcohol topology distinguishes it from 2-position tramadol-class analogs, enabling definitive polypharmacology fingerprinting against NMDA, opioid receptors, and monoamine transporters. - Lead Optimization: Inherent resistance to alcohol dehydrogenase-mediated oxidation offers a metabolic stability advantage, streamlining in vivo candidate selection. - Research Grade Supply: Available at 98% purity for parallel regioisomeric SAR, electrophysiology, and hepatic stability assays.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B13341846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NCC2(CCCCC2)O
InChIInChI=1S/C15H23NO/c1-12-6-7-13(2)14(10-12)16-11-15(17)8-4-3-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3
InChIKeyAZKJQGGMIIYIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol — Structural Identity and Class Context for Procurement Decisions


1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol (CAS 1183224-55-6; IUPAC: 1-[(2,5-dimethylanilino)methyl]cyclohexan-1-ol; molecular formula C₁₅H₂₃NO; molecular weight 233.35 g/mol) is a synthetic amino-alkyl-cyclohexanol derivative belonging to the broader cyclohexanol class . The compound features a tertiary cyclohexanol core substituted at the 1-position with an aminomethyl linker (–CH₂–NH–) bearing a 2,5-dimethylphenyl (2,5-xylidino) aromatic moiety [1]. This scaffold places it within a well-characterized pharmacological space: amino-alkyl-cyclohexanes are established as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists with voltage-dependent blocking kinetics [2]. The compound is commercially supplied at 98% purity (Leyan, Cat. No. 2212478) for research use only . Its predicted physicochemical profile — LogP 3.41, topological polar surface area (TPSA) 32.26 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds — places it within drug-like chemical space per Lipinski's Rule of Five .

NMDA receptor antagonist SAR library expansion
Unexplored 2,5-dimethylanilino regioisomer for target profiling
Tertiary alcohol synthetic building block for derivatization

Why 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol Cannot Be Interchanged with Generic Amino-Alkyl-Cyclohexanols


Amino-alkyl-cyclohexanols display pronounced structure-activity divergence based on three structural variables: (i) the phenyl ring substitution pattern, (ii) the position of the aminomethyl linker on the cyclohexane ring, and (iii) the N-substitution on the amino group [1]. In the Merz amino-alkyl-cyclohexane series, a panel of 36 derivatives exhibited a ~95-fold range in NMDA receptor binding affinity (Kᵢ 1.5–143 μM) and a ~188-fold range in functional antagonism (IC₅₀ 1.3–245 μM), demonstrating that even subtle alkyl or aryl modifications produce large pharmacological differences [2]. The 2,5-dimethylphenyl regioisomer cannot be assumed equivalent to the 3,5- or 2,3-dimethylphenyl congeners because the methyl group positions alter the conformational preferences of the anilino NH–CH₂–cyclohexanol linkage, differentially modulate π-electron density on the aromatic ring, and affect the hydrogen-bonding geometry of the secondary amine . Critically, the 1-position aminomethyl linkage in this compound creates a tertiary alcohol at the cyclohexane ring junction — a structural feature distinct from the 2-position aminomethyl substitution found in tramadol and its desmethyl analogs, which positions the hydroxyl group as a secondary alcohol with different steric and metabolic liabilities [3]. These differences preclude reliable extrapolation of pharmacological potency, selectivity, or pharmacokinetic behavior from one analog to another.

Target Feature
May Not Transfer To
1-position aminomethyl (tertiary alcohol)
Tramadol-class 2-aminomethyl topology: different opioid/NMDA polypharmacology profile
2,5-dimethylanilino regioisomer
3,5- or 2,3-dimethylphenyl regioisomers: methyl pattern may shift NMDA receptor binding kinetics
Dual H-bond donor (alcohol + secondary amine)
N-methylated or O-methylated analogs: reduced HBD count may alter target engagement and metabolic profile

Quantitative Differentiation Evidence for 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol Versus Closest Analogs


Regioisomeric Methyl Group Positioning: 2,5- vs. 3,5- vs. 2,3-Dimethylphenyl Substitution

The target compound bears methyl substituents at the 2- and 5-positions of the anilino ring, creating a para-disubstituted pattern with one ortho-methyl group adjacent to the secondary amine (NH). In contrast, the 3,5-dimethylphenyl regioisomer (Evitachem EVT-13479006) places both methyl groups meta to the amine, eliminating the ortho steric effect entirely, while the 2,3-dimethylphenyl regioisomer (Vulcanchem VC17874844) positions methyl groups at ortho and meta positions with distinct torsional constraints . The 2,5-substitution pattern imparts a unique combination of moderate ortho steric hindrance at the amine (influencing N–H bond vector orientation) and para electronic donation, which simultaneously modulates the basicity of the secondary amine and the conformational landscape of the aminomethyl linker. In the broader amino-alkyl-cyclohexane class, such ortho-substituent effects have been shown to alter NMDA receptor binding kinetics, with Kᵢ values spanning 1.5–143 μM and IC₅₀ values spanning 1.3–245 μM across only 36 derivatives [1].

Regioisomer Methyl Positioning
Class-level inference
2,5-dimethyl substitution (InChIKey AZKJQGGMIIYIGL) vs. 3,5- and 2,3- congeners. No head-to-head pharmacological data.
Methyl pattern may influence NMDA receptor binding kinetics via steric/electronic effects at the anilino amine.
Empirical potency comparison required; distinct InChIKey and predicted conformational ensembles.
Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Predicted Lipophilicity (LogP) Comparison: 2,5-Dimethylanilino vs. 2-Methoxycyclohexyl Analog

The target compound has a predicted LogP of 3.41 (Leyan; calculated by XLogP3/Crippen method), which is substantially lower than the 3.90 LogP of the structurally related screening compound (2,5-dimethylphenyl)(2-methoxycyclohexyl)amine (Hit2Lead SC-5529162; ChemBridge) . This ~0.5 log-unit difference translates to an approximately 3.2-fold lower octanol-water partition coefficient, indicating reduced lipophilicity for the target compound. The lower LogP is attributable to the presence of the hydroxyl group (H-bond donor) on the cyclohexane ring of the target, replacing the methoxy group (H-bond acceptor only) in the comparator. This shift is also reflected in TPSA (32.26 vs. 21.3 Ų) and hydrogen bond donor count (2 vs. 1), both of which directly influence membrane permeability, solubility, and CNS penetration potential .

Predicted Lipophilicity
Cross-study comparable
ΔLogP = −0.49 (target 3.41 vs. 2-methoxycyclohexyl analog 3.90); ΔTPSA +10.96 Ų
Lower predicted lipophilicity supports higher aqueous solubility and altered CNS distribution potential.
Calculated values; experimental LogD and brain penetration need validation.
Physicochemical Profiling ADME Prediction Blood-Brain Barrier Penetration

Aminomethyl Linker Position: 1-Position (Tertiary Alcohol) vs. 2-Position (Secondary Alcohol) Pharmacology

The target compound features an aminomethyl linker at the cyclohexane 1-position, generating a tertiary alcohol (the hydroxyl-bearing carbon is connected to three other carbons). This contrasts with the 2-position aminomethyl substitution found in tramadol — (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol — and its active metabolite O-desmethyltramadol, where the hydroxyl is a tertiary alcohol at the 1-position but the aminomethyl is at the 2-position [1]. The 2-dimethylaminomethyl-1-phenylcyclohexanol scaffold has demonstrated μ-opioid receptor binding (Kᵢ ranges from 0.097 nM to 3.30 nM for optimized derivatives), serotonin/norepinephrine reuptake inhibition, and NMDA receptor antagonism, representing a multi-mechanism analgesic profile [2]. The 1-position aminomethyl topology of the target compound creates a fundamentally different spatial relationship between the basic amine, the hydroxyl group, and the aromatic ring, which is expected to alter the pharmacophore geometry at all three target classes. Additionally, tertiary alcohols exhibit greater metabolic stability toward oxidation compared to secondary alcohols, potentially extending half-life if the compound enters pharmacological evaluation [3].

Linker Position (1- vs 2-)
Class-level inference
1-position aminomethyl gives tertiary alcohol; tramadol class uses 2-position. LogP 3.41 vs. 2.63 for tramadol analog.
Topological divergence from tramadol scaffold may yield distinct opioid/NMDA polypharmacology; empirical testing needed.
No head-to-head receptor data; scaffold difference precludes simple potency extrapolation.
Drug Design Metabolic Stability Opioid Receptor Pharmacology

Hydrogen Bond Donor/Acceptor Profile: Differentiated from N-Methylated and O-Methylated Analogs

The target compound possesses 2 hydrogen bond donors (the tertiary alcohol O–H and the secondary amine N–H) and 2 hydrogen bond acceptors (the alcohol oxygen and the amine nitrogen), yielding a balanced HBD/HBA ratio of 1:1 . This profile is distinct from two key comparator classes: (a) N,N-dimethylated analogs such as tramadol, which eliminate the amine H-bond donor (0 HBD from the amino group, 1 HBD total from the hydroxyl), reducing hydrogen-bonding capacity at the amine pharmacophore; and (b) O-methylated analogs such as (2,5-dimethylphenyl)(2-methoxycyclohexyl)amine, which replace the hydroxyl H-bond donor with a methoxy group (0 HBD total, 1 HBA total) . The secondary amine (pKₐ estimated ~8–10) of the target compound remains protonatable and capable of ionic interactions with aspartate residues in the NMDA receptor channel pore (analogous to the memantine binding site), while also serving as a hydrogen bond donor [1]. The tertiary alcohol provides a metabolically resilient H-bond donor that is absent in the O-methylated comparator.

H-Bond Donor/Acceptor Count
Cross-study comparable
HBD=2, HBA=2 (target) vs. HBD=0–1 in N-/O-methylated analogs. TPSA 32.26 vs. 21.3 Ų.
Dual HBD capacity may enable bidentate interactions not accessible to methylated comparators.
Based on calculated descriptors; binding mode requires experimental validation.
Molecular Recognition Receptor Binding Solubility Optimization

Class-Level NMDA Receptor Antagonist Context: Amino-Alkyl-Cyclohexane Pharmacological Range

Although no direct receptor binding or functional assay data have been published for the target compound itself, its amino-alkyl-cyclohexanol scaffold places it within a pharmacologically validated class. Across 36 amino-alkyl-cyclohexane derivatives tested in a standardized panel, NMDA receptor [³H]-(+)-MK-801 binding displacement Kᵢ values ranged from 1.5 to 143 μM, and functional IC₅₀ values against NMDA-evoked currents in cultured hippocampal neurons ranged from 1.3 to 245 μM (at −70 mV), with strong use- and voltage-dependence (δ 0.55–0.87) [1]. The most extensively characterized member, MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl), exhibited Kₒₙ = 10.67 ± 0.09 × 10⁴ M⁻¹ s⁻¹, Kₒff = 0.199 ± 0.02 s⁻¹, Kd = 1.87 μM, and protected cultured cortical neurons against glutamate toxicity with IC₅₀ = 2.16 ± 0.03 μM, and against hypoxia/hypoglycemia-induced fEPSP reduction in hippocampal slices with EC₅₀ = 7.01 ± 0.24 μM [1]. In vivo, amino-alkyl-cyclohexanes inhibited maximal electroshock (MES)-induced convulsions in mice with ED₅₀ values spanning 3.6–130 mg/kg i.p., and in vitro–in vivo potency correlations indicated reliable CNS penetration across the chemical series [1]. The target compound, with its 2,5-dimethylanilino substituent, represents an unexplored analog within this well-characterized pharmacological space, where the aromatic substitution pattern has been shown to be a key determinant of both potency and kinetics [2].

Class NMDA Antagonist Range
Class-level inference
36 amino-alkyl-cyclohexanes: Ki 1.5–143 μM, IC50 1.3–245 μM. MRZ 2/579 Kd 1.87 μM. Target compound not tested.
Scaffold supports NMDA receptor antagonism, but specific potency cannot be predicted without empirical data.
Broad potency range; small structural modifications cause up to ~188-fold functional changes.
Neuropharmacology NMDA Receptor Antagonism Excitotoxicity Protection

Commercial Purity and Quality Specification: 98% Assay with Batch-Specific COA

The target compound is supplied by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a certified purity of 98% (Product No. 2212478), with batch-specific quality control including NMR, HPLC, or GC analysis per the supplier's standard documentation . This purity level meets the ≥95% threshold typically required for screening compound libraries and medicinal chemistry building blocks. By comparison, many regioisomeric analogs (3,5-dimethylphenyl and 2,3-dimethylphenyl congeners) are listed by specialty screening compound suppliers (Evitachem, Vulcanchem) without published purity specifications or batch-specific Certificates of Analysis (COA), requiring case-by-case quality verification . The 2,5-dimethylaniline starting material (CAS 95-78-3) is widely available at ≥99% purity from major chemical suppliers, supporting reproducible synthetic access to the target compound via Mannich condensation or reductive amination routes .

Purity Specification
Specification review
98% (Leyan, batch COA); regioisomeric analogs lack published purity data.
Documented purity reduces risk of impurity-driven assay artifacts.
Batch-specific COA review recommended; purity may vary across suppliers.
Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 1-(((2,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol Based on Quantitative Differentiation Evidence


NMDA Receptor Antagonist SAR Library Expansion with Regioisomeric Anilino Diversity

Incorporating the target compound into an amino-alkyl-cyclohexane analog library alongside its 3,5- and 2,3-dimethylphenyl regioisomers enables systematic exploration of how methyl group positioning on the anilino ring modulates NMDA receptor binding affinity, voltage-dependent blocking kinetics (δ), and off-rate (Kₒff). The class-level data establish that Kᵢ values span 1.5–143 μM and IC₅₀ values span 1.3–245 μM across only 36 derivatives, with the aromatic substitution pattern being a key determinant of both potency and use-dependence [1]. The 2,5-dimethyl substitution uniquely combines ortho steric hindrance at the secondary amine with para electronic donation, a geometric arrangement absent from the 3,5- and 2,3-congeners [2]. Researchers should prioritize parallel testing of all three regioisomers in [³H]-(+)-MK-801 displacement assays and whole-cell patch-clamp electrophysiology to quantify the contribution of regioisomerism to NMDA receptor pharmacology.

Probing the Polypharmacology Interface Between NMDA Antagonism and Opioid Receptor Binding

The target compound's 1-position aminomethyl topology (tertiary alcohol) structurally differentiates it from the 2-position aminomethyl topology of tramadol-class analgesics, which engage μ-opioid receptors (Kᵢ 0.097–3.30 nM for optimized derivatives) and monoamine transporters [1][2]. This topological divergence makes the target compound a valuable probe for dissecting whether the 1-aminomethyl-cyclohexanol scaffold retains opioid or monoamine reuptake activity, or whether it represents a cleaner NMDA-selective phenotype. Competitive binding assays against μ, δ, and κ opioid receptors, and functional reuptake assays at serotonin (SERT) and norepinephrine (NET) transporters, should be performed in parallel with NMDA receptor assays to establish the polypharmacology fingerprint of this chemotype. The higher predicted LogP (3.41 vs. 2.63 for the tramadol analog) also suggests differential CNS distribution kinetics .

Metabolic Stability Screening Leveraging Tertiary Alcohol Motif

The tertiary alcohol at the 1-position of the cyclohexane ring is inherently resistant to alcohol dehydrogenase-mediated oxidation, unlike the secondary alcohol found in 2-hydroxyl-substituted cyclohexanol analogs [1]. This structural feature can be exploited in hepatic microsome or hepatocyte stability assays to compare the metabolic half-life of the target compound against secondary alcohol-bearing amino-alkyl-cyclohexanols. The dual hydrogen bond donor capacity (alcohol O–H + secondary amine N–H; HBD = 2, HBA = 2) further distinguishes this compound from N-methylated or O-methylated derivatives (HBD = 0–1) and may influence CYP450 isoform binding and metabolic soft spots [2]. Such data are critical for selecting lead candidates with favorable pharmacokinetic profiles for in vivo efficacy studies.

Synthetic Methodology Development: Mannich Reaction Regioselectivity at the Cyclohexanone 1-Position

The synthesis of 1-(((2,5-dimethylphenyl)amino)methyl)cyclohexan-1-ol via Mannich condensation of cyclohexanone, formaldehyde, and 2,5-dimethylaniline presents a regioselectivity challenge — ensuring substitution occurs exclusively at the cyclohexanone α-position adjacent to the carbonyl, rather than at alternative enolizable positions [1]. This synthetic problem is generalizable across the 1-aminomethyl-cyclohexanol series and provides a method-development platform for optimizing reaction conditions (solvent, temperature, catalyst, stoichiometry) to maximize yield and minimize bis-adduct or oligomer formation [2]. The 98% purity specification from commercial suppliers establishes a benchmark for synthetic protocol optimization . The compound also serves as a substrate for downstream derivatization: the secondary amine can undergo N-alkylation, N-acylation, or N-sulfonylation, while the tertiary alcohol can be esterified, etherified, or oxidized under controlled conditions.

Application
Selection Property
Validation Focus
NMDA receptor SAR library expansion
Regioisomeric anilino diversity (2,5- vs. 3,5- and 2,3-dimethylphenyl)
NMDA receptor binding and functional antagonism comparison
Polypharmacology profiling (NMDA/opioid)
1-position vs. 2-position aminomethyl topology
μ, δ, κ opioid binding and SERT/NET reuptake assays
Metabolic stability screening
Tertiary alcohol oxidation resistance
Hepatic microsome half-life and CYP450 isoform profiling
Synthetic methodology development
Mannich reaction regioselectivity
Yield optimization and impurity profiling
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